![molecular formula C18H19NO3 B382129 Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate CAS No. 303122-43-2](/img/structure/B382129.png)
Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate, also known as TMB, is a photoinitiator that is widely used in various fields such as polymerization, printing, and electronics. TMB is a type of organic compound that can be synthesized through a series of chemical reactions.
Scientific Research Applications
Nonlinear Optics
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is used in the field of nonlinear optics . Organic nonlinear optical (NLO) single crystals of this compound were grown by slow solvent evaporation (SSE) method . The second order hyperpolarizability of the crystal was analyzed theoretically .
Spectroscopic Characterization
This compound is used for spectroscopic characterization . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically .
Thermal Analysis
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is used for thermal analysis . The thermal characteristics of the as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) .
Synthesis of Organic Compounds
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is known as a bioactive precursor in organic synthesis of compounds . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .
Pharmacological Activities
This compound has a variety of pharmacological activities namely antifungal, antihypertensive, anti-cancer, antiulcer, antipsychotic and antiviral properties .
Radical Polymerization
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is used in the radical polymerization of dental resins . It enhances the polymerization rate and conversion compared to other initiators .
Preparation of Ceramic Materials
This compound is used in the preparation of divinylbenzene modified polymer-based ceramic materials for high temperature sensor applications .
Antibacterial Activity
“Methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate” is used in the study of antibacterial activity . Four bacterial strains (Staphylococcus aureus, Bacillus subtilis, Salmonella Typhi and Pseudomonas aeruginosa) were used for the study .
properties
IUPAC Name |
methyl 2-[(2,4,6-trimethylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-9-12(2)16(13(3)10-11)17(20)19-15-8-6-5-7-14(15)18(21)22-4/h5-10H,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZGIFELHUHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=CC=C2C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4,6-trimethylbenzamido)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.